molecular formula C12H24N2O B1284381 [2-(1-Piperazinylmethyl)cyclohexyl]methanol CAS No. 887029-38-1

[2-(1-Piperazinylmethyl)cyclohexyl]methanol

Cat. No.: B1284381
CAS No.: 887029-38-1
M. Wt: 212.33 g/mol
InChI Key: YYEKXUHZBSLXAK-UHFFFAOYSA-N
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Description

[2-(1-Piperazinylmethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C12H24N2O. It is a biochemical used primarily in proteomics research. This compound is known for its unique structure, which includes a piperazine ring attached to a cyclohexyl group via a methanol moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Piperazinylmethyl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Piperazinylmethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions between proteins and small molecules. It is particularly useful in proteomics research, where it helps in identifying and characterizing proteins .

Medicine: Although not intended for diagnostic or therapeutic use, this compound is used in preclinical studies to explore its potential pharmacological properties .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable tool in various industrial applications .

Mechanism of Action

The exact mechanism of action of [2-(1-Piperazinylmethyl)cyclohexyl]methanol is not well-documented. it is believed to interact with specific molecular targets, such as proteins or enzymes, to exert its effects. The pathways involved in these interactions are still under investigation .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(1-Piperazinylmethyl)cyclohexyl]methanol lies in its specific combination of a piperazine ring and a cyclohexyl group connected via a methanol moiety. This structure imparts distinct chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

[2-(piperazin-1-ylmethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c15-10-12-4-2-1-3-11(12)9-14-7-5-13-6-8-14/h11-13,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEKXUHZBSLXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586385
Record name {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887029-38-1
Record name 2-(1-Piperazinylmethyl)cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887029-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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